molecular formula C17H13N3 B11856898 3-(9H-Pyrido[3,4-b]indol-1-yl)aniline CAS No. 771533-60-9

3-(9H-Pyrido[3,4-b]indol-1-yl)aniline

Cat. No.: B11856898
CAS No.: 771533-60-9
M. Wt: 259.30 g/mol
InChI Key: ZRYRJNYSGTWENW-UHFFFAOYSA-N
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Description

3-(9H-Pyrido[3,4-b]indol-1-yl)aniline is a compound belonging to the class of β-carbolines, which are known for their significant biological activities This compound features a pyridoindole core structure, which is a common motif in many natural and synthetic alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Pyrido[3,4-b]indol-1-yl)aniline typically involves the construction of the pyridoindole core followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, β-carboline derivatives can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Pyrido[3,4-b]indol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 3-(9H-Pyrido[3,4-b]indol-1-yl)aniline involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Properties

CAS No.

771533-60-9

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

3-(9H-pyrido[3,4-b]indol-1-yl)aniline

InChI

InChI=1S/C17H13N3/c18-12-5-3-4-11(10-12)16-17-14(8-9-19-16)13-6-1-2-7-15(13)20-17/h1-10,20H,18H2

InChI Key

ZRYRJNYSGTWENW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)N

Origin of Product

United States

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